molecular formula C8H10FNOS B13641755 {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine

{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine

Cat. No.: B13641755
M. Wt: 187.24 g/mol
InChI Key: SAADYZLXEVGUKG-UHFFFAOYSA-N
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Description

{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine is a chemical compound with a unique structure that combines elements of thieno and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine typically involves the reaction of thieno[3,2-c]pyran derivatives with fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways. Its ability to interact with specific enzymes makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic targets.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound’s structure can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
  • {2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine
  • {2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine

Uniqueness

The uniqueness of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10FNOS

Molecular Weight

187.24 g/mol

IUPAC Name

(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine

InChI

InChI=1S/C8H10FNOS/c9-8-3-5-6(4-10)11-2-1-7(5)12-8/h3,6H,1-2,4,10H2

InChI Key

SAADYZLXEVGUKG-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1SC(=C2)F)CN

Origin of Product

United States

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